Fmoc-beta-cloro-L-alanina

Descripción general

Descripción

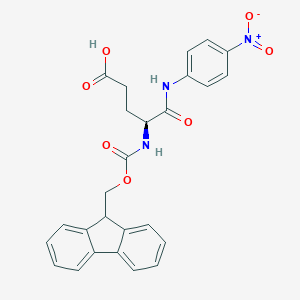

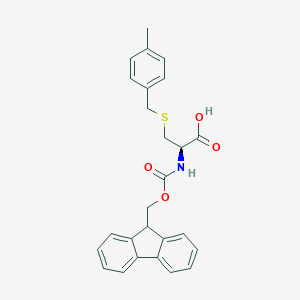

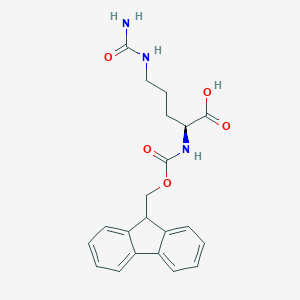

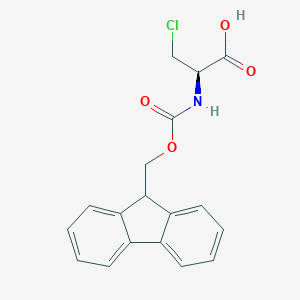

Fmoc-beta-chloro-L-alanine, also known as N-(9-fluorenylmethoxycarbonyl)-beta-chloro-L-alanine, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis due to its ability to act as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis because it can be easily removed under mild basic conditions, making it highly valuable in the synthesis of complex peptides .

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-beta-chloro-L-alanine is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of beta-chloro-L-alanine residues into peptides .

Biology

In biological research, Fmoc-beta-chloro-L-alanine is used to study enzyme-substrate interactions and protein-ligand binding. It can be incorporated into peptides to investigate the effects of beta-chloro substitutions on biological activity .

Medicine

Its ability to introduce beta-chloro substitutions into peptides can enhance the stability and bioactivity of therapeutic peptides .

Industry

In the pharmaceutical industry, Fmoc-beta-chloro-L-alanine is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials and biomolecules .

Mecanismo De Acción

Target of Action

Fmoc-beta-chloro-L-alanine, also known as Fmoc-β-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-beta-chloro-L-alanine acts as a protecting group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-beta-chloro-L-alanine is used in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, it acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity under various conditions (eg, exposure to bases) are crucial for its role in peptide synthesis .

Result of Action

The result of Fmoc-beta-chloro-L-alanine’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino groups during synthesis, it prevents unwanted side reactions, thereby ensuring the correct assembly of the peptide .

Action Environment

The action of Fmoc-beta-chloro-L-alanine is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability under different temperatures and pH levels can impact its efficacy and stability during peptide synthesis .

Análisis Bioquímico

Biochemical Properties

Fmoc-beta-chloro-L-alanine plays a crucial role in biochemical reactions, primarily in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group of the alanine residue. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions .

In biochemical reactions, Fmoc-beta-chloro-L-alanine interacts with enzymes and proteins involved in peptide synthesis. For example, it can be used to introduce dehydroalanine residues into peptides, which can then form cross-links with other amino acids, enhancing the stability and functionality of the peptide . The compound’s reactivity also allows it to be used in the synthesis of cyclic peptides, where it can facilitate ring closure reactions .

Cellular Effects

The effects of Fmoc-beta-chloro-L-alanine on various types of cells and cellular processes are primarily related to its role in peptide synthesis. When introduced into cells, the compound can influence cell function by modifying peptides and proteins that are critical for cellular processes. For instance, the incorporation of Fmoc-beta-chloro-L-alanine into peptides can affect cell signaling pathways by altering the structure and function of signaling molecules .

Additionally, Fmoc-beta-chloro-L-alanine can impact gene expression and cellular metabolism by modifying peptides that regulate these processes. The presence of the chlorine atom and the Fmoc group can lead to changes in the stability and activity of the peptides, thereby influencing cellular functions .

Molecular Mechanism

At the molecular level, Fmoc-beta-chloro-L-alanine exerts its effects through several mechanisms. The Fmoc group provides protection to the amino group of the alanine residue during peptide synthesis, preventing unwanted reactions. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in nucleophilic substitution and elimination reactions .

Fmoc-beta-chloro-L-alanine can form covalent bonds with other biomolecules, such as enzymes and proteins, through its reactive chlorine atom. This interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction . Additionally, the compound can induce changes in gene expression by modifying peptides that regulate transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-beta-chloro-L-alanine can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to a decrease in its reactivity and effectiveness in peptide synthesis.

Long-term studies have shown that Fmoc-beta-chloro-L-alanine can have lasting effects on cellular function when used in in vitro or in vivo experiments. For example, the incorporation of the compound into peptides can result in stable modifications that persist over time, influencing cellular processes and functions .

Dosage Effects in Animal Models

The effects of Fmoc-beta-chloro-L-alanine can vary with different dosages in animal models. At low doses, the compound can be used effectively in peptide synthesis without causing significant adverse effects. At high doses, Fmoc-beta-chloro-L-alanine can exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions .

Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical modifications without causing toxicity. It is important to carefully control the dosage of Fmoc-beta-chloro-L-alanine in animal studies to avoid adverse effects and ensure the desired outcomes .

Metabolic Pathways

Fmoc-beta-chloro-L-alanine is involved in several metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes such as alanine racemase and alanine dehydrogenase, which play roles in the metabolism of alanine and its derivatives . These interactions can affect metabolic flux and the levels of metabolites in cells.

The presence of the Fmoc group and the chlorine atom can also influence the metabolic pathways by altering the reactivity and stability of the compound. For example, the Fmoc group can be removed under basic conditions, allowing the alanine residue to participate in further metabolic reactions .

Transport and Distribution

Within cells and tissues, Fmoc-beta-chloro-L-alanine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of the compound in specific tissues and cells.

The distribution of Fmoc-beta-chloro-L-alanine can also be influenced by its chemical properties, such as its solubility and reactivity. The presence of the Fmoc group and the chlorine atom can affect the compound’s ability to interact with cellular components and influence its transport and distribution .

Subcellular Localization

Fmoc-beta-chloro-L-alanine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the presence of the Fmoc group can influence the localization of the compound to the endoplasmic reticulum or other organelles involved in peptide synthesis .

The subcellular localization of Fmoc-beta-chloro-L-alanine can also impact its interactions with other biomolecules and its overall activity. By localizing to specific cellular compartments, the compound can exert its effects more efficiently and selectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-chloro-L-alanine typically involves the protection of the amino group of beta-chloro-L-alanine with the Fmoc group. One common method is to react beta-chloro-L-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of Fmoc-beta-chloro-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-beta-chloro-L-alanine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., mercaptoethanol). The reactions are typically carried out in polar solvents such as dimethylformamide or methanol at room temperature.

Deprotection Reactions: Piperidine in dimethylformamide is commonly used to remove the Fmoc group. .

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of Fmoc-beta-chloro-L-alanine, such as Fmoc-beta-amino-L-alanine or Fmoc-beta-thio-L-alanine.

Deprotection Reactions: The major product is beta-chloro-L-alanine, with the Fmoc group removed

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-beta-alanine: Lacks the chloro substitution, making it less reactive in certain substitution reactions.

Fmoc-alpha-chloro-L-alanine: The chloro group is positioned on the alpha carbon instead of the beta carbon, leading to different reactivity and steric effects.

Fmoc-beta-amino-L-alanine: Contains an amino group instead of a chloro group, altering its reactivity and applications

Uniqueness

Fmoc-beta-chloro-L-alanine is unique due to the presence of the beta-chloro group, which allows for specific substitution reactions that are not possible with other Fmoc-protected alanine derivatives. This makes it a valuable tool in the synthesis of modified peptides with enhanced properties .

Propiedades

IUPAC Name |

(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203107 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212651-52-0 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.